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Alpha-D-Glucose

Cat. No.: B109853
CAS No.: 492-62-6
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DVKNGEFBSA-N
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Description

Structural Isomerism and Anomeric Character of D-Glucose

D-glucose can exist in both an open-chain (acyclic) form and a cyclic form. wikipedia.org The open-chain form, which has an aldehyde group at one end, is a minor component in aqueous solutions, accounting for less than 0.02% of the molecules at equilibrium. wikipedia.orglibretexts.org The vast majority of glucose molecules exist in a more stable cyclic form. libretexts.org This cyclization occurs through an intramolecular reaction where one of the hydroxyl (-OH) groups attacks the aldehyde carbon (C-1), forming a hemiacetal. wikipedia.orgpressbooks.pub This process creates a new chiral center at C-1, known as the anomeric carbon, giving rise to two distinct stereoisomers called anomers. jackwestin.commasterorganicchemistry.com

Alpha-D-Glucopyranose vs. Beta-D-Glucopyranose Configuration

The two primary anomers of D-glucose in its six-membered ring form are alpha-D-glucopyranose and beta-D-glucopyranose. wikipedia.orgdoubtnut.com The distinction between these two configurations lies in the orientation of the hydroxyl group on the anomeric carbon (C-1) relative to the -CH2OH group at C-5. sarchemlabs.com

In alpha-D-glucopyranose , the hydroxyl group on the anomeric carbon is on the opposite side (trans) of the ring from the -CH2OH group at C-5. wikipedia.orgjackwestin.com

In beta-D-glucopyranose , the hydroxyl group on the anomeric carbon is on the same side (cis) of the ring as the -CH2OH group at C-5. wikipedia.orgjackwestin.com

This seemingly minor difference in stereochemistry has profound implications for the structure and function of polysaccharides formed from these monomers. sarchemlabs.com

FeatureAlpha-D-GlucopyranoseBeta-D-Glucopyranose
Anomeric OH Position Trans to -CH2OH at C-5 wikipedia.orgjackwestin.comCis to -CH2OH at C-5 wikipedia.orgjackwestin.com
Specific Rotation +112° masterorganicchemistry.com+18.7° libretexts.org
Equilibrium % in Water ~36% libretexts.orgstackexchange.com~64% libretexts.orgstackexchange.com

Pyranose and Furanose Ring Forms Equilibrium

The cyclization of glucose can result in two different ring sizes: a six-membered ring called a pyranose and a five-membered ring called a furanose. wikipedia.orgmasterorganicchemistry.com The pyranose form arises from the reaction between the aldehyde group at C-1 and the hydroxyl group at C-5. wikipedia.orgmasterorganicchemistry.com The furanose form is created when the hydroxyl group at C-4 attacks the C-1 aldehyde. wikipedia.orgmasterorganicchemistry.com

In an aqueous solution, D-glucose exists as an equilibrium mixture of its various isomeric forms. The pyranose forms are thermodynamically more stable and therefore predominate, accounting for over 99% of the glucose molecules. wikipedia.orgstackexchange.com The furanose forms and the open-chain form exist in much smaller quantities. wikipedia.orgmasterorganicchemistry.com The preference for the pyranose ring is attributed to lower dihedral angle strain compared to the furanose ring. stackexchange.com

Isomeric FormRing SizePercentage at Equilibrium
α-D-Glucopyranose 6-membered wikipedia.org~36% libretexts.orgstackexchange.com
β-D-Glucopyranose 6-membered wikipedia.org~64% libretexts.orgstackexchange.com
α-D-Glucofuranose 5-membered wikipedia.orgNegligible wikipedia.org
β-D-Glucofuranose 5-membered wikipedia.orgNegligible wikipedia.org
Open-Chain Form Acyclic wikipedia.org< 0.02% wikipedia.orglibretexts.org

Mutarotation: Dynamic Anomeric Interconversion and Acid-Catalyzed Mechanisms

When a pure crystalline sample of either alpha-D-glucose or beta-D-glucose is dissolved in water, its optical rotation changes over time until it reaches a stable equilibrium value. masterorganicchemistry.comlibretexts.org This phenomenon is known as mutarotation . masterorganicchemistry.combritannica.com It is the result of the continuous interconversion between the alpha and beta anomers, which proceeds through the transient formation of the open-chain aldehyde form. libretexts.orgmasterorganicchemistry.com

The specific rotation of a freshly prepared solution of α-D-glucose is +112°, while that of β-D-glucose is +18.7°. masterorganicchemistry.comlibretexts.org Upon reaching equilibrium, the specific rotation of the solution becomes +52.7°, reflecting the weighted average of the rotations of the anomers present. libretexts.org

This interconversion can be catalyzed by both acids and bases. cdnsciencepub.comscispace.com In the acid-catalyzed mechanism, a proton from a hydronium ion protonates the oxygen atom of the anomeric hydroxyl group. pearson.comnist.gov This is followed by the cleavage of the ring to form the open-chain structure. The subsequent re-cyclization can then occur to form either the alpha or beta anomer. nist.gov Studies have shown that the acid-catalyzed mutarotation of glucose is a stepwise process. cdnsciencepub.com

Foundational Role in Biological Systems and Research Context

This compound is not merely a chemical curiosity; it is a molecule of immense biological importance. Its central role in metabolism and as a structural component makes it a key focus in the fields of carbohydrate chemistry and glycoscience.

Centrality in Carbohydrate Chemistry and Glycoscience

Carbohydrate chemistry is largely built upon the reactivity of monosaccharides like this compound. The anomeric carbon is a site of significant chemical reactivity, particularly in the formation of glycosidic bonds. sarchemlabs.compressbooks.pub These bonds link monosaccharides together to form disaccharides, oligosaccharides, and polysaccharides. The orientation of the hydroxyl group on the anomeric carbon—the very feature that defines alpha- and beta-anomers—determines the type of glycosidic bond formed (alpha or beta) and consequently the three-dimensional structure and properties of the resulting polysaccharide. cuny.edu

Significance as a Monomeric Unit in Biological Macromolecules

The this compound monomer is the fundamental repeating unit in several vital biological macromolecules, most notably starch and glycogen (B147801). vedantu.comsavemyexams.com

Starch , the primary energy storage polysaccharide in plants, is composed of two types of polymers of this compound: amylose (B160209) and amylopectin (B1267705). savemyexams.comlumenlearning.com Amylose is a linear polymer with α-1,4-glycosidic linkages, which causes it to adopt a helical structure. khanacademy.orglumenlearning.com Amylopectin is a branched polymer, having both α-1,4 and α-1,6-glycosidic linkages. cuny.edulumenlearning.com

Glycogen , the main energy storage polysaccharide in animals and fungi, has a structure similar to amylopectin but is even more highly branched. khanacademy.orgsavemyexams.com These branches provide numerous ends from which glucose units can be rapidly released to meet the energy demands of the cell. savemyexams.com

The exclusive use of this compound in these storage polysaccharides is a direct consequence of the stereochemistry of the α-glycosidic bond, which leads to curved or helical structures that are compact and readily accessible to enzymes for energy release. worldofmolecules.comkhanacademy.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B109853 Alpha-D-Glucose CAS No. 492-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
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InChI Key

WQZGKKKJIJFFOK-DVKNGEFBSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

27707-45-5
Record name α-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID30197710
Record name alpha-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White crystalline powder; Odorless; [Acros Organics MSDS], Solid
Record name alpha-D-Glucose
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Solubility

500 mg/mL at 20 °C
Record name alpha-D-Glucose
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CAS No.

492-62-6, 26655-34-5
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Record name .ALPHA.-D-GLUCOPYRANOSE
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Melting Point

146 °C
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Advanced Structural Elucidation and Conformational Dynamics of Alpha D Glucose

Spectroscopic Analysis of Alpha-D-Glucose

The intricate three-dimensional structure and dynamic behavior of this compound have been extensively investigated using a variety of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecule's conformation in both solution and solid states, which is fundamental to understanding its chemical and biological functions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure and dynamics of this compound. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms, the conformation of the pyranose ring, and the surrounding chemical environment.

In solution, this compound exists in equilibrium with its beta anomer. magritek.com ¹H and ¹³C NMR spectroscopy are invaluable for characterizing these anomers and determining their relative populations. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial orientation. For instance, the anomeric proton (H-1) of this compound typically resonates at a different chemical shift compared to the beta anomer. magritek.com Specifically, the equatorial anomeric proton of the alpha form appears further downfield (around 5.1 ppm) than the axial proton of the beta form (around 4.5 ppm). magritek.com

The natural abundance of the alpha and beta anomers in solution is approximately 36% and 64%, respectively, which can be quantified by the relative integrals of their corresponding NMR peaks. magritek.com

Spin-spin coupling constants (J-couplings) between adjacent protons provide critical information about the dihedral angles between them, as described by the Karplus equation. magritek.com This relationship is instrumental in determining the chair conformation of the pyranose ring. For this compound, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is typically around 3-4 Hz, indicative of their specific dihedral angle in the chair conformation. magritek.comresearchgate.net The complete assignment of ¹H and ¹³C chemical shifts and proton-proton coupling constants has been achieved through a combination of experimental techniques and computational spectral analyses. nih.gov

A combination of 1D and 2D NMR experiments, along with spin simulations, has enabled the full characterization of all ¹H and ¹³C NMR signals for both the alpha and beta anomers of D-glucofuranose in D₂O. slu.se An efficient NMR approach utilizing the ¹H resonances of hydroxyl groups in a supercooled aqueous solution as a starting point, followed by 2D-NMR techniques like HSQC-TOCSY, allows for the complete definition of the covalent structure and assignment of all ¹H and ¹³C resonances. reading.ac.uk

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound in D₂O

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) J-Coupling (Hz)
H-1 / C-1 5.24 92.18 ³J(H1,H2) ≈ 3.4 - 3.8
H-2 / C-2 3.54 71.40
H-3 / C-3 3.84 72.72
H-4 / C-4 3.42 69.58
H-5 / C-5 3.98 75.70
H-6a / C-6 3.80 60.56
H-6b / C-6 3.72 60.56

Note: Chemical shifts and coupling constants can vary slightly depending on experimental conditions such as solvent, temperature, and pH.

Solid-state NMR (ssNMR) spectroscopy provides detailed structural information about this compound in its crystalline state. ¹³C ssNMR is particularly useful for probing the local environment of each carbon atom within the crystal lattice. The chemical shifts in the solid state are influenced by the molecular packing and intermolecular interactions, such as hydrogen bonding.

The oxygen-17 (¹⁷O) isotope, although having a very low natural abundance (0.037%), is a highly sensitive probe of the local environment, especially hydrogen bonding. nationalmaglab.org Due to its quadrupolar nature (spin I = 5/2), ¹⁷O NMR spectra can be complex but provide rich information. nationalmaglab.org For this compound, complete ¹⁷O chemical shift and quadrupolar coupling (QC) tensors have been determined for each of the six oxygen sites. researchgate.netrsc.orgnih.gov These parameters are exquisitely sensitive to the details of the hydrogen bonding network within the crystal. fsu.edu The unprecedented spectral resolution from techniques like 2D ¹⁷O MQMAS has even allowed for the detection of subtle differences in a single hydrogen bond between crystallographically distinct glucose molecules. researchgate.netrsc.orgfsu.edu

Research has demonstrated that solid-state ¹⁷O NMR spectra can be recorded for α-D-glucose/NaCl/H₂O cocrystals under both static and magic-angle-spinning (MAS) conditions at various magnetic fields. nih.govandreas-brinkmann.netnih.gov

To overcome the low natural abundance of certain NMR-active isotopes like ¹³C and ¹⁷O, isotopic labeling strategies are employed. nih.gov This involves synthesizing this compound with specific atoms enriched with their NMR-active isotopes. For instance, uniformly ¹³C-labeled glucose is a common precursor in biosynthetic labeling for protein NMR studies. sigmaaldrich.com

Site-specific ¹⁷O-labeling of all six oxygen atoms in this compound has been a significant achievement, enabling detailed solid-state NMR studies. researchgate.netrsc.orgnih.gov This approach has provided the first complete set of ¹⁷O NMR parameters for any carbohydrate. nationalmaglab.org The synthesis of site-specifically ¹⁷O-labeled D-glucose compounds has been a key challenge and a major step forward in the field. nih.gov These advanced labeling techniques, combined with high-field magnets and novel probe technologies, have drastically enhanced the sensitivity and resolution of NMR experiments on this compound. nationalmaglab.orgresearchgate.netrsc.org For example, paramagnetic Cu(II) doping has been used to shorten spin-lattice relaxation times, further boosting sensitivity. researchgate.netnih.govrsc.org

Solid-State NMR for Crystalline Forms (13C, 17O Chemical Shifts and Quadrupolar Coupling)

X-ray Crystallography and Neutron Diffraction Studies

X-ray crystallography and neutron diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in crystalline this compound. These techniques provide accurate bond lengths, bond angles, and details of the crystal packing and hydrogen-bonding network.

High-resolution single-crystal X-ray diffraction studies have provided an unprecedentedly detailed view of the crystal structure of this compound. acs.orgacs.org A study conducted at 90 K determined the structure with a resolution of 0.46 Å. acs.orgacs.org These studies have confirmed that this compound crystallizes in the orthorhombic space group P2₁2₁2₁. acs.orgrsc.orgnih.gov The crystal structure reveals an extensive and exceptionally stiff three-dimensional network of OH···O hydrogen bonds, which are believed to be a key factor in the compound's stability and monomorphism at room temperature. acs.orgresearchgate.net

Neutron diffraction studies have complemented X-ray data by providing very precise locations of the hydrogen atoms, which are difficult to determine accurately with X-rays. rsc.orgiucr.org A neutron diffraction analysis provided precise molecular parameters, showing that the C-C, C-H, and O-H bond lengths have mean values of 1.523 Å, 1.098 Å, and 0.968 Å, respectively. nih.gov The C(1)-O(1) bond was found to be significantly shorter at 1.389 Å. nih.gov Further refinement of earlier neutron diffraction data has led to even more accurate structural parameters. iucr.org These studies have also been crucial for understanding the hydration of glucose in solution by mapping hydrogen bonding sites. stfc.ac.uk

Table 2: Crystallographic Data for this compound

Parameter Value Source
Crystal System Orthorhombic rsc.org
Space Group P2₁2₁2₁ acs.orgrsc.org
a (Å) 10.3662 (9) iucr.org
b (Å) 14.8506 (16) iucr.org
c (Å) 4.9753 (3) iucr.org
Temperature (K) 90(1) acs.orgacs.org
Resolution (Å) 0.46 acs.orgacs.org
Analysis of Anomeric Disorder in Solid-State Structures

While this compound is the predominant form in its crystalline state, high-resolution analysis reveals the presence of minor anomeric disorder. A study utilizing single-crystal X-ray diffraction at a low temperature of 90(1) K has provided unprecedented detail into the solid-state structure of anhydrous α-D-glucose. acs.orgunimi.it This high-resolution study demonstrated the occurrence of previously unreported anomeric disorder within the α phase. acs.orgunimi.it

The analysis revealed that the substituents at the anomeric carbon (C1) are disordered. acs.orgunimi.it The crystal structure is overwhelmingly composed of the α anomer; however, a small fraction of the β anomer is also present. acs.orgunimi.it The site occupancy factors (s.o.f.'s) were determined to be 0.96 for the α anomer and 0.04 for the β anomer, indicating that approximately 4% of the molecules in the crystal lattice exist in the β configuration. acs.orgunimi.it This finding suggests that while the crystal packing is dominated by α–α interactions, the presence of the β anomer acts as a minor perturbation within the main interaction network. acs.org The crystal itself crystallizes in the chiral apolar acentric P2₁2₁2₁ space group, with one disordered molecule in the asymmetric unit. acs.orgunimi.it

The existence of this anomeric disorder is a significant finding in the solid-state chemistry of D-glucose, highlighting that even in a well-defined crystalline form, minor conformational variations can persist. acs.orgresearchgate.net This has implications for understanding the forces that govern crystal packing and molecular recognition, which are stabilized by an exceptionally stiff three-dimensional hydrogen bond network. acs.org

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy serves as a powerful tool for both the quantitative analysis of this compound and for monitoring its dynamic behavior in solution.

Quantitative Analysis of this compound in Various Solvents

The applicability of IR spectroscopy for quantitative measurements of this compound has been successfully demonstrated in different solvent systems. researchgate.netnih.gov One notable application is in ionic liquids, which are of interest for biomass dissolution. researchgate.netnih.gov A study using Fourier transform infrared (FTIR) spectroscopy in attenuated total reflection (ATR) mode established a method for quantifying α-D-glucose dissolved in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]). researchgate.netnih.gov This research demonstrated the potential for this spectroscopic technique in quantitative measurements for concentrations in the range of 0–20 mass % glucose. researchgate.netnih.gov

In aqueous solutions, IR spectroscopy also provides a rapid and sensitive method for analysis. nih.gov Recent advancements using quantum cascade laser-based mid-infrared (MIR) dispersion spectroscopy have improved detection limits for glucose in aqueous solutions. nih.gov A performance comparison showed that this technique achieved a limit of detection (LOD) of 7 mg/L, which is significantly better than that of a routine FT-IR spectrometer. nih.gov

SolventTechniqueConcentration RangeKey Findings
1-ethyl-3-methylimidazolium acetate ([EMIM][OAc])FTIR-ATR0-20 mass %Establishes a method for monitoring sugar concentration in ionic liquids. researchgate.netnih.gov
Buffered Water (pH 4.5)QCL-IR Dispersion SpectroscopyNot specifiedAchieved a Limit of Detection (LOD) of 7 mg/L. nih.gov
Distilled WaterInfrared Fourier Transform Spectroscopy (IRFTS)30% solidsCan distinguish between α-D-glucose and β-D-glucose for anomerization studies. google.com
Monitoring Reaction Kinetics using IR Spectroscopy

IR spectroscopy is particularly well-suited for monitoring the kinetics of reactions involving this compound, such as its mutarotation in solution. nih.gov Mutarotation is the process where the α- and β-anomers interconvert in solution until an equilibrium is reached. nih.gov

A study using a quantum cascade laser-based IR dispersion spectrometer monitored the mutarotation of α-D-glucose in buffered water (pH 4.5) in real-time. nih.gov Spectra were recorded every 3 seconds, allowing for continuous monitoring of the reaction for up to 5 hours. nih.gov The notable changes in the refractive index within the 990–1175 cm⁻¹ spectral range, which are associated with the rotation of groups around the anomeric carbon, were tracked to follow the first-order reaction kinetics. nih.gov Specifically, the amplitudes of dispersion change were evaluated between the local extrema observed at 1063 and 1089 cm⁻¹ for D-glucose. nih.gov This high temporal resolution makes laser-based MIR spectroscopy a feasible tool for studying the rapid dynamics of mutarotation. nih.gov Another method employed for studying anomerization rates is Infrared Fourier Transform Spectroscopy (IRFTS), which has been used to analyze α-D-glucose and β-D-glucose mixtures. google.com

Electronic Circular Dichroism (ECD) Spectroscopy for Solution Conformations

Electronic Circular Dichroism (ECD) spectroscopy, particularly in the vacuum ultraviolet (VUV) region, is a highly sensitive technique for probing the solution conformations of this compound. acs.orgresearchgate.net The ECD spectra of D-glucose in aqueous solution are distinct and depend on the stereochemistry of the molecule. acs.orgresearchgate.net

Specifically, VUV-ECD spectra are unique depending on:

The configuration of the hydroxyl group at the anomeric carbon (C-1), distinguishing between the α-anomer and β-anomer. acs.orgresearchgate.net

The rotamer conformations (GT, GG, and TG) of the hydroxymethyl group at C-5. acs.orgresearchgate.net

Theoretical analyses, combining molecular dynamics (MD) simulations with time-dependent density functional theory (TDDFT), have been crucial for interpreting these experimental spectra. acs.orgresearchgate.net These calculations have successfully reproduced the experimentally observed spectra and have revealed that the unique spectral features can be attributed to differences in the patterns of intramolecular hydrogen bonds. acs.orgresearchgate.net The strength of these intramolecular interactions is related to the degree of hydration around the corresponding chromophores, suggesting that hydration is a key factor in stabilizing different rotamer and anomer structures. acs.orgresearchgate.net This demonstrates that VUV-ECD spectroscopy is a valuable tool for characterizing the equilibrium structures of monosaccharides in solution. acs.orgresearchgate.net

Computational Modeling of this compound Structures and Dynamics

Molecular Dynamics (MD) Simulations of Aqueous this compound

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for investigating the structural and dynamic properties of this compound in an aqueous environment. acs.orgmdpi.comresearchgate.net This method applies the classical equations of motion to the atoms, allowing the system to evolve over time and providing a detailed picture of molecular interactions. tandfonline.com

MD simulations have been extensively used to model α-D-glucose in water, often in conjunction with spectroscopic techniques to validate and interpret experimental results. acs.orgmdpi.com For instance, MD simulations that include explicit water molecules are used to generate conformations for calculating theoretical ECD spectra. acs.orgresearchgate.net This combined theoretical-computational approach has been successful in reproducing experimental ECD spectra, confirming its ability to model the complex spectral features that arise from the interaction between the glucose molecule and the solvent. mdpi.comnih.gov The strong dependency of the ECD signal on the conformation of D-glucose makes these simulations essential for accurate spectral prediction. mdpi.com

Furthermore, MD simulations provide insights into the hydration of glucose. Studies have investigated the number and frequency of hydrogen bonds between glucose and water, as well as between glucose molecules themselves. metu.edu.tr Radial distribution functions (RDFs) calculated from MD trajectories reveal the spatial arrangement of water molecules around the different hydroxyl groups of the glucose molecule. metu.edu.tr For example, simulations have shown that in aqueous solutions, D-glucose is effective at clustering water molecules and forming hydrogen bonds. metu.edu.tr These computational studies are critical for understanding how α-D-glucose interacts with its aqueous environment at a molecular level, influencing its conformation and reactivity. tandfonline.commetu.edu.tr

Conformational Repertoire and Dynamic Transitions

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the properties of molecules like this compound at the electronic level. nih.gov It allows for the accurate prediction of various molecular properties and provides insights into the molecule's structure and reactivity.

DFT calculations have been successfully employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govacs.orgnih.gov By combining DFT with molecular dynamics (MD) simulations, it is possible to account for the flexibility of the glucose structure and the influence of the solvent, leading to a good agreement with experimental NMR data. nih.govacs.orgresearchgate.netcapes.gov.br

For instance, a combination of MD simulations and DFT calculations at the B3LYP level has been used to compute the ¹H and ¹³C NMR chemical shifts of this compound in water. nih.govresearchgate.net The accuracy of these calculations is estimated to be around 0.1 ppm for ¹H and 1 ppm for ¹³C chemical shifts. nih.gov The inclusion of solvent effects, either implicitly through models like the Polarizable Continuum Model (PCM) or explicitly by including water molecules in the calculation, is crucial for accurately predicting ¹H chemical shifts, which are more sensitive to the solvent environment than ¹³C shifts. acs.orgnih.govcapes.gov.br DFT can also be used to calculate spin-spin coupling constants, which provide further structural information. nih.gov

Example of DFT Functionals and Basis Sets for NMR Parameter Prediction of this compound. mdpi.comnih.gov
ParameterDFT FunctionalBasis SetReference
¹H and ¹³C Chemical ShiftsB3LYP6-31G(d,p), 6-31+G(d,p), cc-pVTZ, aug-cc-pVTZ nih.gov
¹H and ¹³C Nuclear Shieldings, Proton-Proton Coupling ConstantsB3LYPpcJ-2 mdpi.com

DFT is widely used to determine the stable three-dimensional structures of this compound and its various conformers. nih.govbme.hu Geometry optimization calculations at a given level of theory, such as B3LYP/6-311++G**, can identify the minimum energy structures corresponding to different chair, boat, and skew-boat conformations, as well as the different rotamers of the hydroxymethyl group. nih.gov

These calculations provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, for each conformer. bme.hu For example, DFT studies have shown that for this compound, the ⁴C₁ chair conformation is the global energy minimum. nih.gov The optimization process can also reveal the transition states between different conformations, providing insights into the energy barriers for conformational changes. nih.gov The choice of the DFT functional and basis set can influence the results, with different functionals providing slightly different geometric parameters. bme.hu

DFT calculations provide a detailed picture of the electronic structure of this compound, including its charge distribution and other electronic properties. nih.gov The molecular electrostatic potential (MEP), for instance, can be calculated to visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, is an indicator of the molecule's chemical stability. nih.gov For this compound, DFT calculations have been used to determine these properties. biointerfaceresearch.com Furthermore, population analysis methods, such as Mulliken population analysis, can be used to assign partial atomic charges to each atom in the molecule, offering a quantitative measure of the charge distribution. scispace.com

Optimization of Molecular Geometries and Conformers

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical methods, particularly DFT, are instrumental in studying the intricate network of intermolecular interactions that govern the behavior of this compound, with hydrogen bonding being of paramount importance. researchgate.netmdpi.com These studies can analyze both intramolecular hydrogen bonds within a single glucose molecule and intermolecular hydrogen bonds between glucose and solvent molecules. researchgate.netmdpi.com

Ab initio and DFT calculations have been used to investigate the intramolecular hydrogen bonds that contribute to the stability of different conformers. researchgate.net For instance, the counter-clockwise arrangement of hydroxyl groups in some conformers is stabilized by a network of intramolecular hydrogen bonds. researchgate.net The strength of these hydrogen bonds can be evaluated using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. researchgate.net

Theoretical studies of intermolecular hydrogen bonding focus on the interactions between this compound and surrounding water molecules in its hydration shell. arxiv.orgacs.org These calculations can determine the number, length, and strength of hydrogen bonds. arxiv.org Ab initio molecular dynamics simulations have revealed that this compound has a more asymmetric hydration shell and forms weaker hydrogen bonds with water on average compared to its beta anomer. researchgate.netarxiv.org These theoretical insights are crucial for understanding the solubility and biological activity of this compound.

Biosynthetic Pathways and Enzymatic Transformations Involving Alpha D Glucose

Origin and Evolutionary Significance of D-Glucose Metabolism

The emergence of D-glucose as a central molecule in the metabolism of virtually all life forms is a product of prebiotic chemical evolution and subsequent biological selection. Its prevalence is not coincidental but rather a consequence of its inherent chemical stability and the plausibility of its formation under primordial conditions.

The leading hypothesis for the prebiotic synthesis of monosaccharides is the formose reaction. scripps.edunih.gov This reaction involves the polymerization of formaldehyde (B43269) (CH₂O), a simple organic molecule believed to have been present on the early Earth, to form a complex mixture of sugars. scripps.edunih.govchemmethod.com The formose reaction is thought to have been catalyzed by various minerals and divalent metal ions under alkaline conditions, which could have existed in environments such as hydrothermal vents. osti.govnih.gov

Key steps in the formose reaction network include:

The initial condensation of formaldehyde to form glycolaldehyde (B1209225) (a two-carbon sugar). nih.gov

Further aldol (B89426) reactions and isomerizations leading to the formation of trioses (three-carbon sugars) like glyceraldehyde and dihydroxyacetone. nih.govchemmethod.com

Subsequent reactions producing tetroses, pentoses, and eventually hexoses, including glucose. chemmethod.com

While the formose reaction can generate a wide array of sugars, it is often a complex and non-specific process. scripps.edu However, research suggests that under certain conditions, such as those involving mechanochemical forces from meteorite impacts or geological activity, the synthesis of monosaccharides could have been accelerated and potentially more selective. nih.govemergence-of-life.deresearchgate.net The presence of borate (B1201080) minerals might have also played a role in stabilizing ribose, a key component of RNA, from the complex mixture produced by the formose reaction.

Among the hexoses produced through prebiotic synthesis, D-glucose, along with fructose (B13574) and mannose, is one of the most chemically stable. nih.gov This inherent stability likely contributed to its accumulation and eventual selection as a primary energy source and structural component in early life. The "glucose-first" hypothesis posits that the emergence of metabolic pathways centered around glucose provided a significant evolutionary advantage.

The centrality of D-glucose is evident in its role in fundamental metabolic pathways that are conserved across all domains of life:

Glycolysis: The breakdown of glucose to pyruvate (B1213749) is a nearly universal pathway for energy production. drugbank.com The enzymes and intermediates of this pathway are highly conserved, suggesting its ancient origins.

Pentose (B10789219) Phosphate (B84403) Pathway: This pathway, which diverges from glycolysis, generates essential precursors for nucleotide biosynthesis (ribose-5-phosphate) and provides reducing power in the form of NADPH for various anabolic reactions. wikipedia.orgnih.gov

Glycogen (B147801) and Starch Synthesis: The ability to store glucose in polymeric forms (glycogen in animals and fungi, starch in plants) allowed organisms to maintain a ready supply of energy. drugbank.com The enzymes involved in these processes, such as phosphoglucomutase, are ancient and widespread. nih.govnih.gov

The evolution of D-glucose metabolism was likely a stepwise process, with early metabolic systems being simpler and less efficient. Over time, the refinement of enzymes and the integration of metabolic pathways led to the complex and highly regulated systems observed today. The shift from anaerobic to aerobic metabolism, in particular, dramatically increased the energy yield from glucose oxidation, paving the way for the evolution of more complex organisms.

Prebiotic Conditions for Monosaccharide Generation

Key Enzymatic Interconversions of Alpha-D-Glucose

This compound is a versatile molecule that can be enzymatically converted into a variety of other essential sugars. These interconversions are central to carbohydrate metabolism, providing substrates for energy production, biosynthesis, and structural components.

Phosphoglucomutase (PGM) is a key enzyme that catalyzes the reversible isomerization of α-D-glucose-1-phosphate (G1P) to α-D-glucose-6-phosphate (G6P). uniprot.orgwikipedia.orguniprot.org This reaction is a critical link between glycogen metabolism and glycolysis. asm.org

In glycogenolysis , PGM converts G1P, the product of glycogen phosphorylase action, into G6P, which can then enter the glycolytic pathway. wikipedia.org

In glycogenesis , the reverse reaction occurs, converting G6P to G1P, which is then activated to UDP-glucose for incorporation into glycogen. wikipedia.org

The catalytic mechanism of PGM involves a phosphorylated serine residue in the active site. asm.orgresearchgate.net The enzyme transfers its phosphate group to the substrate, forming an α-D-glucose-1,6-bisphosphate intermediate. uniprot.orgwikipedia.orgasm.org The enzyme then accepts a phosphate group from the other position of the intermediate, resulting in the isomerized product and the regeneration of the phosphoenzyme. nih.govasm.org A divalent metal ion, typically magnesium, is required for this activity. wikipedia.org

Key Features of Phosphoglucomutase (PGM)
FeatureDescriptionSignificance
Reaction Catalyzedα-D-glucose-1-phosphate ⇌ α-D-glucose-6-phosphateConnects glycogen metabolism and glycolysis. wikipedia.orgasm.org
Enzyme ClassIsomerase (specifically, a phosphomutase)Facilitates the intramolecular transfer of a phosphate group. wikipedia.org
Catalytic Intermediateα-D-glucose-1,6-bisphosphateA transient, enzyme-bound intermediate in the phosphoryl transfer. uniprot.orgwikipedia.orgasm.org
Active Site ResiduePhosphoserineDonates and accepts the phosphate group during catalysis. asm.orgresearchgate.net
CofactorDivalent metal ion (e.g., Mg²⁺)Essential for enzymatic activity. wikipedia.org

This compound can be converted to other important hexoses through isomerization and epimerization reactions.

Isomerization to D-Fructose: Glucose-6-phosphate isomerase (also known as phosphoglucose (B3042753) isomerase or phosphohexose isomerase) catalyzes the reversible conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287). This is a crucial step in both glycolysis and gluconeogenesis. The reaction proceeds through an enediol intermediate. mdpi.com The isomerization of glucose to fructose is also a key process in the production of high-fructose corn syrup, often catalyzed by enzymes like glucose isomerase. csic.esacs.org

Epimerization to D-Galactose: The conversion of glucose to galactose occurs at the level of UDP-sugars. UDP-galactose-4-epimerase catalyzes the reversible epimerization of UDP-glucose to UDP-galactose. quora.com This reaction involves the inversion of the stereochemistry at the C4 position. UDP-galactose is essential for the synthesis of lactose (B1674315) in mammary glands and is a component of various glycolipids and glycoproteins.

Epimerization to D-Mannose: Mannose-6-phosphate isomerase catalyzes the reversible conversion of fructose-6-phosphate to mannose-6-phosphate. nih.gov Since fructose-6-phosphate is in equilibrium with glucose-6-phosphate, this provides an indirect pathway for the conversion of glucose to mannose. D-mannose is an important component of glycoproteins. D-glucose and D-mannose are C-2 epimers, meaning they differ in the configuration at the second carbon atom. bu.eduvedantu.com

Enzymatic Interconversions of Glucose to Other Hexoses
Target Hexose (B10828440)Key EnzymeSubstrateProductType of ReactionBiological Significance
D-FructoseGlucose-6-phosphate isomeraseGlucose-6-phosphateFructose-6-phosphateIsomerizationCentral to glycolysis and gluconeogenesis. mdpi.com
D-GalactoseUDP-galactose-4-epimeraseUDP-glucoseUDP-galactoseEpimerization (at C4)Synthesis of lactose, glycolipids, and glycoproteins. quora.com
D-MannoseMannose-6-phosphate isomeraseFructose-6-phosphateMannose-6-phosphateIsomerizationSynthesis of glycoproteins. nih.gov

The pentose phosphate pathway (PPP), also known as the phosphogluconate pathway or hexose monophosphate shunt, is a major metabolic route for the conversion of hexoses to pentoses. wikipedia.orgnih.gov This pathway is crucial for producing precursors for nucleotide biosynthesis and for generating reducing equivalents in the form of NADPH. wikipedia.orglibretexts.org

The PPP consists of two main phases:

Oxidative Phase: This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process. wikipedia.orggenome.jp The key regulatory enzyme of this phase is glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first committed step. wikipedia.org

Non-oxidative Phase: This reversible phase involves a series of reactions that interconvert various sugar phosphates. nih.govlibretexts.org Ribulose-5-phosphate is converted to ribose-5-phosphate (B1218738) by ribose-5-phosphate isomerase. libretexts.org Ribose-5-phosphate is a direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides, which are the building blocks of RNA and DNA, respectively. The enzymes transketolase and transaldolase catalyze the rearrangement of carbon skeletons, allowing for the regeneration of glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate. libretexts.org

Key Aspects of the Pentose Phosphate Pathway
PhaseKey EnzymesStarting SubstrateKey ProductsPrimary Function
Oxidative (Irreversible)Glucose-6-phosphate dehydrogenase, 6-phosphogluconolactonase, 6-phosphogluconate dehydrogenaseGlucose-6-phosphateRibulose-5-phosphate, 2 NADPHGeneration of NADPH for reductive biosynthesis and protection against oxidative stress. wikipedia.orggenome.jp
Non-oxidative (Reversible)Ribose-5-phosphate isomerase, Ribulose-5-phosphate epimerase, Transketolase, TransaldolaseRibulose-5-phosphateRibose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphateProduction of pentose precursors for nucleotide synthesis and interconversion of sugar phosphates. nih.govlibretexts.org

Isomerization and Epimerization to Other Hexoses (e.g., D-Fructose, D-Galactose, D-Mannose)

Nucleotide Sugar Biosynthesis with this compound Precursors

This compound is a fundamental precursor for the synthesis of a wide array of nucleotide sugars, which are activated forms of monosaccharides essential for glycosylation reactions. nih.govwikipedia.org The initial activation of glucose often involves its conversion to glucose-1-phosphate, which then reacts with a nucleoside triphosphate (NTP) to form an NDP-glucose. nih.gov This activated form serves as a branching point for numerous biosynthetic pathways. nih.gov

UDP-Alpha-D-Glucose Metabolism and its Regulatory Enzymes (e.g., UDP-Glucose Dehydrogenase)

Uridine (B1682114) diphosphate (B83284) (UDP)-alpha-D-glucose is a central nucleotide sugar in cellular metabolism, formed from the reaction of this compound-1-phosphate and uridine triphosphate (UTP). nih.gov It serves as a precursor for the biosynthesis of various polysaccharides and is a substrate for the enzyme UDP-glucose 6-dehydrogenase (UGDH). nih.govnih.gov

UGDH catalyzes the NAD+-dependent oxidation of UDP-alpha-D-glucose to produce UDP-alpha-D-glucuronate. uniprot.orgwikipedia.orgnih.gov This product is a crucial building block for glycosaminoglycans like hyaluronan and chondroitin (B13769445) sulfate. uniprot.orgwikipedia.org The activity of UGDH is subject to regulation. For instance, UDP-alpha-D-xylose acts as a feedback inhibitor by binding to the enzyme and inducing a conformational change that disrupts its active hexameric structure. uniprot.orgnih.gov The regulation of UGDH's quaternary structure, specifically the equilibrium between its dimeric and hexameric forms, is critical for its optimal activity and allosteric regulation. unl.edunih.gov In some bacteria, the activity of Ugd (the bacterial homolog of UGDH) is influenced by other proteins; for example, it can be activated by GDP-mannose-4,6-dehydratase (Gmd) and UDP-N-acetyl-D-mannosamine dehydrogenase (RffD). biorxiv.org

Table 1: UDP-Glucose Dehydrogenase (UGDH) Characteristics

Feature Description References
Reaction Catalyzed UDP-alpha-D-glucose + 2 NAD+ + H2O → UDP-alpha-D-glucuronate + 2 NADH + 3 H+ uniprot.org
Gene (Human) UGDH wikipedia.org
Cellular Location Cytosol wikipedia.orgnih.gov
Function Produces UDP-alpha-D-glucuronate for glycosaminoglycan biosynthesis. uniprot.orgwikipedia.orgnih.gov
Regulation Feedback inhibition by UDP-alpha-D-xylose. uniprot.org
Regulation by quaternary structure (dimer-hexamer equilibrium). unl.edunih.gov
Upregulated by transforming growth factor beta (TGF-β). wikipedia.org
Downregulated by hypoxia. wikipedia.org

TDP-Deoxysugar Biosynthesis Pathways (e.g., dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose)

Thymidine diphosphate (TDP)-deoxysugars are a diverse group of modified sugars often found in the lipopolysaccharides of Gram-negative bacteria and various antibiotics. nih.govacs.org The biosynthesis of these sugars typically begins with this compound-1-phosphate. nih.govnih.gov The initial steps involve the formation of TDP-D-glucose, catalyzed by glucose-1-phosphate thymidylyltransferase (also known as TDP-d-glucose synthase), followed by the conversion to TDP-4-keto-6-deoxy-D-glucose by TDP-D-glucose-4,6-dehydratase. acs.orgnih.govacs.org This 4-keto-6-deoxy intermediate is a key branch point for the synthesis of many different deoxysugars. nih.govrsc.orgresearchgate.net

The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (also known as dTDP-d-Quip3NAc) is a multi-step enzymatic process. acs.orgresearchgate.net In organisms like Thermoanaerobacterium thermosaccharolyticum, this pathway requires five enzymes. acs.orgresearchgate.net Following the formation of TDP-4-keto-6-deoxy-D-glucose, an isomerase converts it to a 3-keto intermediate. researchgate.netportlandpress.com Subsequent reactions catalyzed by a transaminase and a CoA-dependent N-acetyltransferase lead to the final product. acs.orgresearchgate.netnih.gov The N-acetyltransferase, QdtC, catalyzes the final step in this pathway. acs.orgrcsb.org A similar pathway is observed for the biosynthesis of the epimer dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose (dTDP-d-Fucp3NAc), where the key difference lies in the stereochemical outcome of the isomerase reaction. researchgate.netnih.gov

Table 2: Key Enzymes in dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose Biosynthesis

Enzyme Function References
Glucose-1-phosphate thymidylyltransferase (RmlA) Catalyzes the formation of TDP-D-glucose from α-D-glucose-1-phosphate and TTP. acs.orgnih.gov
TDP-D-glucose-4,6-dehydratase (RmlB) Converts TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. acs.orgnih.gov
Isomerase Converts TDP-4-keto-6-deoxy-D-glucose to a dTDP-3-oxo-6-deoxy-D-glucose intermediate. researchgate.netportlandpress.com
Transaminase Catalyzes the amination of the 3-keto intermediate. researchgate.netnih.gov
N-acetyltransferase (QdtC) Catalyzes the final N-acetylation step to form dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. acs.orgrcsb.org

Enzymatic Methylation Reactions (e.g., dTDP-3-N-methylamino-4-oxo-2,3,6-trideoxy-alpha-D-glucose N-methyltransferase Activity)

Enzymatic methylation is a common modification in the biosynthesis of deoxysugars, often occurring at the sugar nucleotide stage. acs.org These reactions are catalyzed by methyltransferases, which typically use S-adenosyl-L-methionine (SAM) as the methyl group donor. acs.orgresearchgate.net An example of such an enzyme is dTDP-3-N-methylamino-4-oxo-2,3,6-trideoxy-alpha-D-glucose N-methyltransferase. ontosight.aiyeastract.com This enzyme is involved in the biosynthesis of certain deoxysugars by catalyzing the transfer of a methyl group to the amino group at the C-3 position of the sugar nucleotide precursor. ontosight.aigenome.jp Such methylation events are crucial for the final structure and biological activity of the natural products into which these sugars are incorporated. pnas.org

Enzymatic Glycosidic Bond Formation and Hydrolysis Mechanisms

Glycosyltransferases and Their Reaction Mechanisms (e.g., Retention Mechanism, Double-Displacement)

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from a nucleotide sugar donor to an acceptor molecule. wikipedia.orguzh.ch These reactions can proceed with either inversion or retention of the stereochemistry at the anomeric carbon of the donor. uzh.chbiotech-spain.com

Inverting glycosyltransferases utilize a direct displacement SN2-like mechanism, where the acceptor's nucleophilic hydroxyl group attacks the anomeric carbon, resulting in an inversion of the anomeric configuration. uzh.chnih.gov

Table 3: Glycosyltransferase Reaction Mechanisms

Mechanism Anomeric Outcome Key Features References
Inverting Inversion Single SN2-like displacement. uzh.chnih.gov
Retaining (Double-Displacement) Retention Two-step process involving a covalent glycosyl-enzyme intermediate. nih.govnih.govresearchgate.net
Retaining (SNi-like) Retention Proposed alternative involving a front-face attack. nih.govresearchgate.net

Glycosidases and Their Linkage Specificity (e.g., Alpha-Amylases, Glucoamylases)

Glycosidases, or glycoside hydrolases (GHs), are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov They exhibit significant specificity for the type of glycosidic linkage they cleave. nih.govcazypedia.org

Alpha-amylases are endo-acting enzymes that randomly cleave α-1,4-glucosidic linkages within starch and related polysaccharides. cazypedia.orgsavba.sk They belong to the GH13 family and are retaining enzymes, meaning the α-anomeric configuration of the released glucose is maintained. savba.skresearchgate.net

Glucoamylases are exo-acting enzymes that hydrolyze α-1,4 and, more slowly, α-1,6-glucosidic linkages from the non-reducing ends of starch and related oligosaccharides, releasing β-glucose. savba.sktandfonline.com This makes them inverting enzymes. savba.sktandfonline.com The difference in the anomeric configuration of the product distinguishes them from α-glucosidases, which release α-glucose. tandfonline.com The substrate specificity of glucoamylases is influenced by subsite affinities within their active sites, and they are generally more efficient at hydrolyzing larger polysaccharides like soluble starch compared to smaller oligosaccharides. tandfonline.com

Table 4: Comparison of Alpha-Amylase and Glucoamylase

Enzyme Glycoside Hydrolase Family Action Linkage Specificity Anomeric Product Mechanism
Alpha-Amylase GH13 Endo-acting α-1,4 α-glucose Retaining
Glucoamylase GH15 Exo-acting α-1,4 and α-1,6 β-glucose Inverting

Metabolic Regulation and Molecular Mechanisms Involving Alpha D Glucose

Integration of Alpha-D-Glucose in Central Carbon Metabolism

This compound, upon entering the cell, is immediately drawn into the central carbon metabolism, serving as a primary fuel source and a fundamental building block for essential biomolecules.

This compound is a critical starting point for glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749). The initial step involves the phosphorylation of glucose by the enzyme hexokinase, which can act on either the alpha or beta anomer, to form glucose-6-phosphate (G6P). wikipedia.orgwikipedia.org This reaction is vital as it traps glucose within the cell, preventing it from diffusing back across the plasma membrane. wikipedia.org G6P is a pivotal intermediate, standing at the crossroads of several metabolic routes. In glycolysis, G6P is isomerized to fructose-6-phosphate (B1210287), proceeding through a series of reactions to generate ATP and pyruvate. wikipedia.orgresearchgate.net

Conversely, in gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors—G6P is the final intermediate before the creation of free glucose. wikipedia.orgontosight.ai This process, primarily occurring in the liver and kidneys, is essential for maintaining blood glucose homeostasis during periods of fasting or intense exercise. wikipedia.orgwikipedia.org The liver-specific enzyme glucose-6-phosphatase dephosphorylates G6P to release glucose into the bloodstream. wikipedia.orgwikipedia.org The regulation of enzymes at the G6P junction ensures that glycolysis and gluconeogenesis are reciprocally controlled, preventing futile cycles and responding to the cell's energetic state. ontosight.aipressbooks.pub

The catabolism of this compound through glycolysis provides not only energy in the form of ATP but also a rich supply of precursor molecules for the biosynthesis of all major classes of cellular macromolecules. researchgate.netsarchemlabs.commdpi.com

Polysaccharides: Glucose is the direct monomer unit for storage polysaccharides like glycogen (B147801) in animals and starch in plants. pressbooks.pubfunaab.edu.ng The activated form of glucose used for this synthesis is UDP-glucose, which is formed from glucose-1-phosphate (derived from G6P). pressbooks.pubnih.gov Glycogen synthase then adds these glucose units via α(1→4) glycosidic linkages to a growing chain, with a branching enzyme creating α(1→6) linkages to form the characteristic branched structure of glycogen. pressbooks.pubfunaab.edu.ng

Proteins: Intermediates of the glycolytic pathway can be diverted to synthesize various amino acids, the building blocks of proteins. researchgate.netwou.edu For example, 3-phosphoglycerate (B1209933) can be converted to serine, which in turn can be used to synthesize glycine (B1666218) and cysteine. Pyruvate, the end product of glycolysis, can be transaminated to form alanine.

Lipids: The breakdown of glucose provides the acetyl-CoA necessary for fatty acid synthesis. Pyruvate is converted to acetyl-CoA within the mitochondria, which is then transported to the cytoplasm to serve as the primary building block for synthesizing fatty acids and, subsequently, triglycerides and other lipids. mdpi.com

Nucleic Acids: The pentose (B10789219) phosphate (B84403) pathway (PPP), a branch off the glycolytic pathway starting from glucose-6-phosphate, is the primary source for producing ribose-5-phosphate (B1218738). mdpi.com This five-carbon sugar is the essential backbone component of nucleotides, which make up DNA and RNA.

Role as an Intermediate in Glycolysis and Gluconeogenesis Pathways

Anomer-Specific Metabolic Preferences and Transport

Glucose in aqueous solutions like blood plasma exists as an equilibrium mixture of two cyclical isomers, or anomers: this compound (about one-third) and beta-D-glucose (about two-thirds). ub.eduresearchgate.net Research indicates that cells and tissues can exhibit preferences for transporting and metabolizing one anomer over the other.

The transport of glucose across cell membranes is mediated by a family of glucose transporter (GLUT) proteins. Studies on the anomeric specificity of these transporters have yielded complex and sometimes contradictory results. nih.gov For instance, some findings suggest that cells expressing GLUT1 or GLUT3 may prefer the β-anomer, while those expressing GLUT2 or GLUT4 may favor the α-form. ub.edu

Research on human erythrocytes has shown varied results, with some studies reporting that β-D-glucose penetrates the cell membrane more rapidly than its alpha counterpart, while others find the opposite or no difference at all. nih.gov In the perfused rat pancreas, alpha-glucose was found to be a more potent stimulator of insulin (B600854) release and a stronger inhibitor of glucagon (B607659) secretion than beta-glucose, suggesting the presence of a glucoreceptor with stereospecificity for the alpha anomer. nih.gov This preference was observed even though glucose uptake and phosphorylation in the islets themselves are not considered to be alpha-stereospecific. nih.gov The enzyme hexokinase, which phosphorylates glucose upon entry into the cell, can act on both anomers. ub.edu However, subsequent enzymes in metabolic pathways can show strong anomeric preference. A notable example is glucose-6-phosphate dehydrogenase, a key enzyme in the pentose phosphate pathway, which is specific for β-D-glucose-6-P. ub.edu

Table 1: Summary of Research Findings on Anomeric Preference in Glucose Transport and Metabolism
Tissue/Cell TypeTransporter/ProcessObserved Anomeric PreferenceReference
Rat PancreasInsulin Secretionα-D-glucose is a more effective stimulator. nih.gov
Rat PancreasGlucagon Inhibitionα-D-glucose is a more effective inhibitor. nih.gov
Human ErythrocytesMetabolism (Physiological Conc.)β-D-glucose metabolism is faster. nih.gov
Human ErythrocytesMetabolism (Sub-saturating Conc.)α-D-glucose utilization is more rapid. nih.gov
General HypothesisGLUT1 / GLUT3Prefer β-anomer. ub.edu
General HypothesisGLUT2 / GLUT4Prefer α-anomer. ub.edu

Glycosylation as a Metabolic Sensor and Regulator

Glycosylation, the enzymatic attachment of sugar moieties to proteins and lipids, is a critical post-translational modification. The availability of the sugar substrate for this process directly links the cell's nutritional status to its regulatory functions.

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that acts as a sensor for the availability of key nutrients like glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and energy (UTP). mdpi.comnih.gov This pathway shunts a small fraction (estimated at 2-3% in some cells) of glucose from the glycolytic pathway to produce the high-energy amino sugar, uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.gov

The process begins when fructose-6-phosphate, an intermediate of glycolysis, is converted along with glutamine into glucosamine-6-phosphate by the pathway's rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). mdpi.comfrontierspartnerships.org Following a series of enzymatic reactions involving acetylation and the addition of a UTP molecule, UDP-GlcNAc is synthesized. frontiersin.orgresearchgate.net

UDP-GlcNAc is the essential substrate for two major types of protein glycosylation: N-linked glycosylation, which occurs on proteins in the endoplasmic reticulum and Golgi apparatus, and O-linked GlcNAcylation (O-GlcNAc), a dynamic modification of nuclear and cytoplasmic proteins. nih.govfrontierspartnerships.org Because the level of UDP-GlcNAc directly reflects the influx of multiple nutrient pathways, the HBP and the resulting glycosylation serve as a sophisticated mechanism to modulate protein function, localization, and stability in response to the cellular metabolic state. mdpi.comfrontierspartnerships.org

Table 2: Key Steps and Enzymes of the Hexosamine Biosynthetic Pathway (HBP)
StepSubstrate(s)EnzymeProductSignificance
1Fructose-6-phosphate + GlutamineGFAT (Glutamine:fructose-6-phosphate amidotransferase)Glucosamine-6-phosphate + GlutamateRate-limiting and key regulatory step. frontierspartnerships.org
2Glucosamine-6-phosphate + Acetyl-CoAGNA (Glucosamine-6-P N-acetyltransferase)N-acetylglucosamine-6-phosphate (GlcNAc-6-P)Adds the acetyl group. researchgate.net
3N-acetylglucosamine-6-phosphateAGM (N-acetylglucosamine-phosphate mutase)N-acetylglucosamine-1-phosphate (GlcNAc-1-P)Isomerization step. researchgate.net
4N-acetylglucosamine-1-phosphate + UTPUAP (UDP-N-acetylglucosamine pyrophosphorylase)UDP-N-acetylglucosamine (UDP-GlcNAc)Activation step, producing the final product. researchgate.net

O-GlcNAcylation and its Impact on Protein Conformation and Function

O-GlcNAcylation is a dynamic and reversible post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar moiety is attached to the hydroxyl group of serine or threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. frontiersin.orgbiologists.com This process is distinct from complex glycosylation as it involves a single, unmodified sugar. nih.gov The regulation of O-GlcNAcylation is governed by the interplay of two highly conserved enzymes: O-linked β-N-acetylglucosamine transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. frontiersin.orgmdpi.comfrontiersin.org The substrate for OGT is uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthetic pathway (HBP). frontiersin.orgmdpi.com Since the HBP utilizes glucose, amino acids, fatty acids, and nucleotides, the level of O-GlcNAcylation serves as a crucial nutrient sensor, directly linking the availability of this compound and other metabolites to cellular regulation. mdpi.compeerj.comfrontiersin.org

This modification plays a pivotal role in a vast array of cellular processes, including signal transduction, transcription, apoptosis, and cell cycle control, by directly altering the properties of target proteins. frontiersin.orgnih.govuniv-lille.fr The functional consequences of O-GlcNAcylation are primarily driven by its impact on protein conformation, which in turn affects protein stability, localization, enzymatic activity, and interactions with other molecules. nih.govwhiterose.ac.uk

Table 1: Key Enzymes in O-GlcNAc Cycling

Enzyme Full Name Function
OGT O-linked β-N-acetylglucosamine Transferase Catalyzes the transfer of GlcNAc from UDP-GlcNAc to serine/threonine residues of target proteins. mdpi.com

| OGA | O-linked β-N-acetylglucosamine-case (or β-N-acetylglucosaminidase) | Catalyzes the removal of the O-GlcNAc modification from proteins. researchgate.netresearchgate.net |

Detailed Research Findings

Research has demonstrated that the addition of the O-GlcNAc group can induce significant changes in protein structure and function. The modification can alter a protein's susceptibility to degradation, change its subcellular location, modulate its enzymatic activity, and affect its ability to interact with other proteins. frontiersin.orgmdpi.comfrontiersin.org

Impact on Protein Conformation and Stability:

O-GlcNAcylation is a key regulator of protein stability and homeostasis. It has been shown to prevent the aggregation of unfolded proteins, a hallmark of several neurodegenerative diseases. nih.govclearalzheimers.ca For instance, O-GlcNAcylation of proteins like tau and α-synuclein can block their aggregation into toxic fibrils. nih.gov This protective mechanism may involve facilitating the refolding of proteins by recruiting chaperones. nih.gov However, the effect of O-GlcNAcylation on stability is not unidirectional; studies have revealed it to be a bi-directional regulator, with the modification leading to a decrease in the stability of some proteins. healthresearchbc.ca A notable example is the regulation of the histone methyltransferase EZH2, where O-GlcNAcylation at serine 75 is crucial for maintaining its protein stability and function. pnas.org

Modulation of Protein Function:

The conformational changes induced by O-GlcNAcylation are a primary mechanism for regulating protein function.

Enzymatic Activity: The modification can directly switch enzyme function on or off. For example, O-GlcNAcylation of Calcium/calmodulin-dependent protein kinase II (CaMKII), a key regulator in heart and brain function, inhibits its activity. frontiersin.org

Protein Localization: O-GlcNAcylation can dictate the subcellular location of a protein. The transcription factor NeuroD1, when O-GlcNAcylated in response to high glucose, translocates from the cytoplasm to the nucleus to initiate transcription. frontiersin.org Conversely, O-GlcNAcylation of β-catenin at Serine 23 causes it to move to the plasma membrane, activating its role in cell adhesion while blocking its nuclear functions in gene transcription. frontiersin.orgfrontiersin.org

Protein-Protein Interactions: The O-GlcNAc moiety can act as a steric hindrance, blocking protein interactions, or create a new binding surface, facilitating them. frontiersin.org This modification is integral to the regulation of the transcription machinery, affecting the activities of numerous transcription factors and their interactions with co-regulators. frontiersin.org

Crosstalk with Phosphorylation: A critical aspect of O-GlcNAcylation's regulatory role is its extensive interplay with phosphorylation. frontiersin.orgfrontiersin.org O-GlcNAc and O-phosphate are similar in that they both modify serine and threonine residues, are dynamic, and can be induced by cellular stimuli. biologists.com They often compete for the same or adjacent sites on a protein, creating a reciprocal relationship where an increase in one modification can lead to a decrease in the other. biologists.comuniv-lille.frroyalsocietypublishing.org This competition allows cells to integrate nutrient status (via O-GlcNAcylation) with signaling pathways (often mediated by phosphorylation) to fine-tune protein function. royalsocietypublishing.org This interplay has been observed on critical proteins like the C-terminal domain of RNA Polymerase II. frontiersin.org

The following table summarizes key research findings on how O-GlcNAcylation impacts specific proteins.

Table 2: Research Findings on the Functional Impact of O-GlcNAcylation You can sort and filter this table by clicking on the headers.

Protein NameObserved Impact on Conformation/FunctionCellular Process AffectedCitation
EZH2 O-GlcNAcylation at Ser75 enhances protein stability and maintains its methyltransferase function.Epigenetic regulation (histone methylation), transcriptional repression. pnas.org
Tau Blocks proteotoxic aggregation.Cytoskeletal dynamics, neuronal health. nih.gov
α-synuclein Blocks proteotoxic aggregation.Synaptic vesicle trafficking, neuronal function. nih.gov
CaMKII Inhibits kinase activity.Calcium signaling, cardiac and neuronal function. frontiersin.orgfrontiersin.org
NeuroD1 Induces nuclear localization from the cytoplasm.Gene transcription, neuronal development. frontiersin.orgfrontiersin.org
β-catenin Induces plasma membrane localization, blocking nuclear translocation and transcriptional activity.Cell adhesion, gene transcription. frontiersin.orgfrontiersin.org
p53 Modulates protein stability.Tumor suppression, cell cycle control, apoptosis. frontiersin.orgpnas.org
RNA Polymerase II Competes with phosphorylation on the C-terminal domain, affecting transcriptional regulation.Gene transcription. frontiersin.orgfrontiersin.org
Proteasome Subunits (e.g., Rpt2) Direct modification inhibits 26S proteasome ATPase activity, reducing overall protein degradation.Protein homeostasis, protein degradation. frontiersin.orgnih.gov
Heat Shock Proteins (e.g., HSP40, HSP72) Elevated O-GlcNAc levels increase their expression, helping to maintain protein folding during stress.Stress response, protein folding. frontiersin.org

Glycobiology: Alpha D Glucose in Biopolymer Architecture and Function

Alpha-D-Glucose as a Building Block for Homopolysaccharides (Alpha-Glucans)

Homopolysaccharides are polymers composed of a single type of monosaccharide. uomus.edu.iq When that monosaccharide is this compound, the resulting polymers are known as alpha-glucans. These molecules are central to energy storage and structural composition in many organisms. nih.govacs.org

Starch: Amylose (B160209) and Amylopectin (B1267705) Structures (α-(1→4) and α-(1→6) Glycosidic Linkages)

Starch is the primary energy storage polysaccharide in plants, composed of two types of alpha-glucan polymers: amylose and amylopectin. lumenlearning.comkhanacademy.org Both are polymers of this compound, but they differ in their structure. lumenlearning.com

Amylose is a linear polymer made up of this compound units joined by α-(1→4) glycosidic bonds. researchgate.netlibretexts.org This linkage creates a chain that coils into a helical structure. libretexts.orglibretexts.org Natural starches typically contain about 10%–30% amylose. libretexts.orglibretexts.org

Amylopectin is a highly branched polymer. researchgate.net The main chain consists of this compound units linked by α-(1→4) glycosidic bonds, with branch points formed by α-(1→6) glycosidic linkages. libretexts.orglibretexts.org These branches occur approximately every 25–30 glucose units. libretexts.orglibretexts.org Amylopectin constitutes 70%–90% of natural starches. libretexts.orglibretexts.org

The structural differences between amylose and amylopectin arise from the types of glycosidic bonds that connect the glucose monomers.

ComponentPrimary LinkageBranching LinkageStructure
Amyloseα-(1→4)NoneLinear, helical
Amylopectinα-(1→4)α-(1→6)Branched

Glycogen (B147801): Branched Polymeric Structure as Intracellular Energy Storage

Glycogen is the main form of glucose storage in animals and fungi. wikipedia.org It is a homopolysaccharide composed of this compound units. pearson.com Structurally, glycogen is very similar to amylopectin, with a main chain of α-(1→4) linked glucose units and α-(1→6) linked branch points. wikipedia.orglibretexts.org However, glycogen is more highly branched than amylopectin, with branches occurring every 8 to 12 glucose residues. pearson.comlibretexts.org This extensive branching allows for the rapid release of glucose when energy is needed, making it an efficient energy reserve. khanacademy.orgpearson.com Glycogen is primarily stored in the liver and muscle cells. khanacademy.orgwikipedia.org

Dextrans: Complex α-Linked Glucose Polymers (e.g., α-(1→6) with α-(1→3) Branching)

Dextrans are a group of complex, branched alpha-glucans produced by certain bacteria, particularly lactic acid bacteria. wikipedia.orgmdpi.com The primary chain of dextran (B179266) consists of this compound units linked by α-(1→6) glycosidic bonds. wikipedia.orgmdpi.comdextran.com The branching in dextrans is variable and distinguishes them from other glucans. wikipedia.org These branches are most commonly formed by α-(1→3) linkages, but α-(1→2) and α-(1→4) branches can also occur, depending on the producing microbial strain. mdpi.comsigmaaldrich.com The degree of branching is also variable, with native dextran having approximately 5% branching. dextran.com

Other Microbial Alpha-Glucans (Alternans, Reuterans, Mutans)

Besides dextran, microbes produce other alpha-glucans with distinct structures and properties:

Alternans are produced by Leuconostoc mesenteroides and feature a backbone of alternating α-(1→6) and α-(1→3) linked D-glucopyranosyl units with α-(1→3)-linked branches. sigmaaldrich.comresearchgate.net

Reuterans are synthesized by Limosilactobacillus reuteri and contain both α-(1→4) and α-(1→6) glycosidic linkages. nih.govmdpi.com For example, the reuteran from L. reuteri 121 has these linkages in a proportion of 58% and 42%, respectively. mdpi.com

Mutans are glucans with a majority of α-(1→3) glycosidic bonds, often associated with α-(1→6) linkages. nih.govmdpi.com They are produced by several species of Streptococcus, Limosilactobacillus reuteri, and Leuconostoc mesenteroides. mdpi.com

Alpha-GlucanPrimary LinkagesBranching LinkagesProducing Organisms (Examples)
Dextranα-(1→6)α-(1→3), α-(1→2), α-(1→4)Leuconostoc mesenteroides, Streptococcus mutans wikipedia.orgdextran.com
AlternanAlternating α-(1→6) and α-(1→3)α-(1→3)Leuconostoc mesenteroides sigmaaldrich.com
Reuteranα-(1→4) and α-(1→6)-Limosilactobacillus reuteri nih.govmdpi.com
Mutan>50% α-(1→3)α-(1→6)Streptococcus spp., Limosilactobacillus reuteri, Leuconostoc mesenteroides mdpi.com

Functional and Structural Roles of Alpha-Linked Glucans

Alpha-linked glucans are not only important for energy storage but also play significant structural roles, particularly in microbial communities.

Contribution to Microbial Cell Wall Architecture and Function

Alpha-glucans are major components of the cell walls, capsules, or extracellular slimes of many fungi and bacteria. nih.govacs.org These extracellular polysaccharides contribute to the structural integrity of the cell and mediate interactions with the environment. nih.gov

In many fungi, the cell wall is composed of several polysaccharides, including alpha-glucans (primarily α-1,3-glucan), β-glucans, and chitin. mdpi.com The α-1,3-glucan often forms a layer that can mask the underlying β-glucans from the host's immune system, acting as a virulence factor in pathogenic fungi. asm.orgfrontiersin.org For example, in the human pathogen Histoplasma capsulatum, an outer layer of α-(1,3)-glucan prevents immune recognition of the β-(1,3)-glucan beneath it. asm.org This masking role has also been observed in the rice blast fungus Magnaporthe oryzae. frontiersin.org

Role in Energy Storage and Availability within Organisms

This compound serves as the fundamental unit for the primary energy storage polysaccharides in living organisms: starch in plants and glycogen in animals and fungi. aklectures.comwikipedia.org This monosaccharide is polymerized to create large, complex carbohydrates that can be efficiently stored and later broken down to release glucose for cellular respiration. vaia.com

In plants, this compound is synthesized via photosynthesis and stored as starch, which exists in two forms: amylose and amylopectin. creative-proteomics.comquicktakes.io Amylose is a linear polymer composed of this compound units linked by α-1,4 glycosidic bonds, forming a helical structure that is compact for storage. aklectures.commytutor.co.uk Amylopectin is a branched polymer containing both α-1,4 linkages in its main chains and α-1,6 glycosidic bonds at its branch points. aklectures.comcreative-proteomics.commytutor.co.uk This branched structure provides numerous non-reducing ends, allowing for the rapid release of glucose when hydrolyzed by enzymes, which is crucial for providing energy when needed. creative-proteomics.compatsnap.com

In animals, surplus this compound is stored as glycogen, primarily in the liver and muscle cells. wikipedia.orgquicktakes.ionih.gov Glycogen's structure is similar to that of amylopectin but is even more highly branched, with α-1,6 glycosidic linkages occurring roughly every 8 to 12 glucose units. aklectures.comquicktakes.iopearson.com This extensive branching creates a highly compact structure and facilitates the rapid mobilization of glucose to meet sudden energy demands, such as during physical activity, or to maintain blood glucose homeostasis. wikipedia.orgpatsnap.compearson.com Liver glycogen can be broken down to release glucose into the bloodstream for use by the entire body, while muscle glycogen serves as a more localized and immediate energy source for the muscles themselves. wikipedia.orghumankinetics.com

The breakdown of these storage polysaccharides is a tightly regulated process. For instance, enzymes can hydrolyze the glycosidic bonds in starch and glycogen to release glucose units, which can then enter metabolic pathways like glycolysis to generate ATP, the cell's energy currency. vaia.com

Table 1: Comparison of Energy Storage Polysaccharides

FeatureStarch (Amylopectin)Glycogen
Organism PlantsAnimals, Fungi
Monomer Unit This compoundThis compound
Primary Linkage α-1,4 glycosidic bondsα-1,4 glycosidic bonds
Branching Linkage α-1,6 glycosidic bondsα-1,6 glycosidic bonds
Branching Frequency Approx. every 20-30 unitsApprox. every 8-12 units
Primary Function Long-term energy storageShort-term energy storage, rapid glucose mobilization

Glycoconjugate Biosynthesis and Biological Significance

This compound is a critical precursor in the biosynthesis of glycoconjugates, which are complex molecules where carbohydrates are linked to proteins (glycoproteins) or lipids (glycolipids). wikipedia.orgnih.gov While other monosaccharides are often incorporated into the final structures, many of these are biochemically derived from glucose.

In the crucial process of N-linked glycosylation, this compound plays a direct and essential role. wikipedia.org This process begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide precursor on a dolichol phosphate (B84403) carrier. researchgate.net This precursor, Glc3Man9GlcNAc2-PP-dolichol, contains three terminal glucose residues that are vital for its subsequent functions. researchgate.netnih.gov The entire oligosaccharide is then transferred as a single unit to specific asparagine residues on newly synthesized polypeptide chains. nih.govmdpi.com

This compound is also a key component in the synthesis of certain glycolipids. Specifically, it is the direct precursor for glucosylceramide (GlcCer), a foundational molecule for hundreds of more complex glycosphingolipids. glycoforum.gr.jpplos.orgoup.com The enzyme UDP-glucose:ceramide glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to a ceramide lipid, forming GlcCer. plos.orgoup.comgoogle.com This synthesis occurs on the cytosolic side of the Golgi apparatus. plos.orgoup.com

The glycosylation process, initiated by the transfer of the glucose-containing oligosaccharide, profoundly influences protein folding, stability, and function. wikipedia.orgresearchgate.netpnas.org The three terminal glucose residues on the N-linked glycan act as a quality control signal in the endoplasmic reticulum. nih.govnih.gov

After the oligosaccharide is attached to a new protein, two of the three glucose residues are quickly trimmed by enzymes called glucosidase I and II. nih.govoup.com The resulting monoglucosylated glycoprotein (B1211001) is then recognized and bound by lectin chaperones, calnexin (B1179193) and calreticulin. mdpi.comnih.gov This binding prevents the protein from aggregating and helps it to fold into its correct three-dimensional shape.

Once the protein is released from the chaperones, the final glucose residue is removed by glucosidase II. nih.govglycoforum.gr.jp If the protein has folded correctly, it can exit the ER. glycoforum.gr.jp However, if it remains misfolded, an enzyme called UDP-glucose:glycoprotein glucosyltransferase (UGGT) recognizes the incorrect conformation and adds a glucose residue back onto the glycan. glycoforum.gr.jp This re-glucosylation allows the protein to re-enter the calnexin/calreticulin cycle for another attempt at folding. glycoforum.gr.jp This quality control mechanism ensures that only properly folded proteins proceed through the secretory pathway. nih.gov Beyond this critical role in folding, the presence of the entire glycan structure can enhance the stability and solubility of the mature protein and mediate biological interactions. wikipedia.orgpnas.orgnih.gov

This compound in Glycoproteins and Glycolipids

Comparative Glycochemistry: this compound as a Scaffold for Related Monosaccharide Derivatives (e.g., N-Acetylglucosamine)

This compound serves as a fundamental biochemical scaffold for the synthesis of other essential monosaccharides. nih.govuva.es A key example is its conversion to N-acetylglucosamine (GlcNAc), a ubiquitous amino sugar that is a critical component of many complex carbohydrates. frontiersin.orgnih.gov

The synthesis of GlcNAc from glucose occurs via the hexosamine biosynthetic pathway (HBP). nih.govfrontiersin.org In this pathway, fructose-6-phosphate (B1210287), an isomer of glucose-6-phosphate, is converted into glucosamine-6-phosphate by the enzyme GFAT, which introduces a nitrogen atom from glutamine. nih.govmdpi.com Glucosamine-6-phosphate is then acetylated to form N-acetylglucosamine-6-phosphate, which is subsequently converted into UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org UDP-GlcNAc is the activated sugar nucleotide used by enzymes called glycosyltransferases to add GlcNAc residues to growing glycan chains on proteins and lipids. nih.govresearchgate.net

The structural difference between this compound and N-acetylglucosamine—the replacement of a hydroxyl group at the C-2 position with an acetamido group—is chemically significant and leads to vastly different functional roles. nih.govacs.org GlcNAc is a fundamental building block in the core structure of N-linked glycans, O-linked glycans, and is the monomeric unit of chitin, the structural polysaccharide found in fungal cell walls and the exoskeletons of arthropods. frontiersin.orghippocampus.org This highlights how this compound's structure can be modified to create new monosaccharides with unique properties and biological functions.

Advanced Synthetic Methodologies for Alpha D Glucose Derivatives

Chemical Synthesis of Alpha-D-Glucopyranoside Derivatives

Chemical synthesis provides a powerful toolkit for the precise modification of alpha-D-glucose, allowing for the creation of a vast array of derivatives. These methods often rely on the strategic use of protecting groups and activating agents to control regioselectivity and stereoselectivity.

Selective Acylation and Derivatization Approaches

Selective acylation is a fundamental technique for differentiating the various hydroxyl groups of a pyranoside. One prominent example involves the use of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside . This starting material, prepared from methyl α-D-glucopyranoside, has its C-4 and C-6 hydroxyls protected by a benzylidene acetal. orgsyn.org This protection scheme allows for the selective acylation of the remaining free hydroxyl groups at the C-2 and C-3 positions.

For instance, regioselective pentanoylation of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside can be achieved to yield methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside. researchgate.net This intermediate can then be further functionalized at the C-3 position. researchgate.net Similarly, direct cinnamoylation of methyl α-D-glucopyranoside has been shown to selectively produce methyl 6-O-cinnamoyl-α-D-glucopyranoside, which can then be subjected to further acylation at the C-2, C-3, and C-4 positions. researchgate.net These selective derivatization strategies are crucial for building complex carbohydrate structures and for synthesizing derivatives with specific biological activities. researchgate.netresearchgate.netscialert.net

The choice of acylating agent and reaction conditions plays a critical role in the outcome of these reactions. A variety of acylating agents, including non-traditional ones, have been used to introduce a wide range of functionalities into the glucopyranoside framework. researchgate.netscialert.net

Table 1: Examples of Selective Acylation of α-D-Glucopyranoside Derivatives

Starting MaterialAcylating AgentMajor ProductReference
Methyl α-D-glucopyranosideCinnamoyl chlorideMethyl 6-O-cinnamoyl-α-D-glucopyranoside researchgate.net
Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranosidePentanoyl chlorideMethyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside researchgate.net
Methyl α-D-glucopyranosideBenzenesulfonyl chlorideMethyl 6-O-benzenesulfonyl-α-D-glucopyranoside scialert.net

Stereoselective Glycoside Synthesis (O-Glycosides, S-Glycosides)

The formation of the glycosidic bond with control over its stereochemistry (α or β) is a central challenge in carbohydrate synthesis. scholaris.ca Achieving high stereoselectivity is crucial as the anomeric configuration profoundly influences the biological activity of the resulting glycoside. The synthesis of both O- and S-glycosides has been extensively studied.

O-Glycosides: The stereoselective synthesis of O-glycosides is a key step in the assembly of oligosaccharides. scholaris.ca The outcome of a glycosylation reaction is influenced by various factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. rsc.org For instance, the use of a participating group at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside. Conversely, the synthesis of 1,2-cis-glycosides is more challenging and often requires specific strategies to control the stereochemistry. mdpi.comchinesechemsoc.org The Fischer-Helferich method, an acid-catalyzed reaction between a hemiacetal and an alcohol, is a classical approach but often yields a mixture of anomers and ring forms. rsc.org More modern methods utilize sophisticated glycosyl donors with carefully chosen leaving groups to achieve high stereoselectivity. chinesechemsoc.orgoup.com

S-Glycosides: S-Glycosides are analogs of O-glycosides where the anomeric oxygen is replaced by a sulfur atom. They are often more stable towards enzymatic and chemical hydrolysis, making them valuable as enzyme inhibitors and therapeutic agents. The synthesis of S-glycosides can be achieved by reacting a glycosyl donor with a thiol nucleophile. wgtn.ac.nzresearchgate.net For example, peracylated 1,2-trans-related sugars can react with thiols in the presence of boron trifluoride to produce acylated alkyl and aryl 1,2-trans-1-thioglycosides in a single step. wgtn.ac.nz

Enzymatic and Biocatalytic Synthesis of Glucose Derivatives

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of glucose derivatives. mdpi.comembrapa.brmdpi.com These methods leverage the specificity of enzymes to catalyze reactions under mild conditions, often avoiding the need for complex protection and deprotection steps. embrapa.brresearchgate.net

Enzymatic Glycodiversification Techniques

Enzymatic glycodiversification is a powerful strategy for generating libraries of glycosylated compounds by exploiting the substrate promiscuity of glycosyltransferases (GTs). acs.org GTs are enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar, to an acceptor molecule. acs.org While GTs involved in natural product biosynthesis are often specific, many exhibit a degree of flexibility, accepting alternative sugar donors and acceptor aglycons. acs.orgnih.gov This promiscuity can be harnessed to create novel glycoforms of natural products and other small molecules, a process that can significantly alter their biological activity. acs.org A key challenge in this approach is the availability of the required nucleotide diphosphate (B83284) (NDP)-sugars, which often require elaborate chemical or enzymatic synthesis. acs.orgpnas.org

One-Pot Enzymatic Systems for Nucleotide Sugar Production (e.g., UDP-α-D-glucose)

Uridine (B1682114) diphosphate-α-D-glucose (UDP-α-D-glucose) is a crucial activated sugar donor for many glycosyltransferases. nih.gov Its efficient synthesis is therefore paramount for many biocatalytic glycosylation reactions. One-pot enzymatic systems have been developed to produce UDP-α-D-glucose from readily available and less expensive starting materials. scispace.comresearchgate.netresearchgate.net

One such system utilizes uridine monophosphate (UMP) and glucose-1-phosphate as substrates. scispace.comresearchgate.net The process involves a cascade of enzymatic reactions. For instance, a non-specific thymidine-5'-monophosphate kinase and acetate (B1210297) kinase can convert UMP to uridine-5'-triphosphate (UTP). scispace.comresearchgate.net Subsequently, UDP-glucose pyrophosphorylase (GalU) catalyzes the reaction of UTP and glucose-1-phosphate to form UDP-α-D-glucose. scispace.comresearchgate.netresearchgate.networktribe.com These one-pot systems often incorporate an ATP regeneration system to drive the reaction towards product formation. scispace.comresearchgate.net

Table 2: Key Enzymes in a One-Pot System for UDP-α-D-glucose Synthesis

EnzymeRoleReference
Thymidine-5'-monophosphate kinasePhosphorylation of UMP to UDP scispace.comresearchgate.net
Acetate kinasePhosphorylation of UDP to UTP scispace.comresearchgate.net
UDP-glucose pyrophosphorylase (GalU)Synthesis of UDP-α-D-glucose from UTP and glucose-1-phosphate scispace.comresearchgate.networktribe.com

Biocatalytic Transglycosylation Reactions (e.g., Production of 2-α-D-Glucosyl-glycerol)

Biocatalytic transglycosylation is a process where a glycosyl donor transfers its sugar moiety to an acceptor other than water. This method is particularly useful for the synthesis of specific glycosides. A notable example is the production of 2-O-α-D-glucosyl-glycerol (2-GG) , a natural extremolyte with applications in the cosmetics and food industries. acs.orgnih.gov

The synthesis of 2-GG can be efficiently catalyzed by sucrose (B13894) phosphorylase (SPase). acs.orgnih.govnih.govftb.com.hr This enzyme facilitates the transfer of the glucosyl moiety from sucrose to glycerol (B35011). acs.orgnih.govnih.gov The reaction is highly regioselective, with the glucose unit being predominantly transferred to the C-2 position of glycerol. acs.orgnih.gov The process is typically carried out using an excess of glycerol to favor the transglycosylation reaction over the competing hydrolysis of sucrose. nih.gov Integrated process designs have been developed that include continuous enzymatic synthesis, product isolation via reactive extraction and nanofiltration, and recycling of the excess glycerol, demonstrating the potential for large-scale, sustainable production of 2-GG. acs.orgnih.gov

Recent research has also focused on using whole-cell biocatalysts, such as lactobacilli encapsulating sucrose phosphorylase, to improve the efficiency of 2-GG production. nih.gov These approaches have led to high product yields, with concentrations reaching up to 203.21 g/L. nih.gov

Industrial Biotechnology Applications of Alpha D Glucose Derived Processes

Enzymatic Conversion of Starch to Alpha-D-Glucose and its Oligomers

The conversion of starch, a polysaccharide composed of numerous glucose units, into this compound is a foundational process in industrial biotechnology. This bioconversion is primarily achieved through enzymatic hydrolysis, a method favored over acid hydrolysis due to its higher specificity, milder reaction conditions, and the production of fewer undesirable byproducts. ijcmas.com

The enzymatic breakdown of starch is a two-stage process involving two key types of microbial enzymes: alpha-amylases and glucoamylases. vogelbusch-biocommodities.comatamanchemicals.com

Alpha-Amylases (α-1,4-glucan-4-glucanohydrolase) are endo-amylases that initiate the hydrolysis process. nih.gov They act on starch molecules, randomly cleaving the internal α-1,4-glycosidic bonds that link glucose units together. nih.govinnovareacademics.in This action rapidly reduces the viscosity of the starch slurry, a process known as liquefaction, and breaks the long polymer chains into shorter, soluble oligosaccharides called dextrins. biolaxienzymes.comnih.gov Microbial alpha-amylases are sourced from various bacteria, such as Bacillus licheniformis and Bacillus stearothermophilus, and fungi. nih.govjst.go.jp Thermostable alpha-amylases are particularly valuable as the liquefaction process often requires high temperatures (100–110°C) to gelatinize the starch granules, making them accessible to the enzyme. jst.go.jpmegazyme.com

Glucoamylases (also known as amyloglucosidase or γ-amylase) are exo-acting enzymes that complete the hydrolysis. nih.govinfinitabiotech.com They catalyze the release of consecutive glucose units from the non-reducing ends of dextrins and other oligosaccharides by hydrolyzing both α-1,4 and, to a lesser extent, α-1,6 glycosidic linkages. biolaxienzymes.comugr.es The ability to cleave the α-1,6 linkages, which are the branching points in amylopectin (B1267705), is crucial for achieving a high conversion yield of starch to glucose. ugr.es This second stage is known as saccharification. vogelbusch-biocommodities.com Fungal glucoamylases, particularly those from Aspergillus species, are widely used in industry. nih.govgoogle.com

Table 1: Comparison of Microbial Enzymes in Starch Hydrolysis

FeatureAlpha-AmylaseGlucoamylase
Enzyme Class Endo-amylase (EC 3.2.1.1) nih.govExo-amylase (EC 3.2.1.3) nih.govugr.es
Mode of Action Randomly cleaves internal α-1,4-glycosidic bonds. nih.govinnovareacademics.inSequentially cleaves α-1,4 and α-1,6 glycosidic bonds from non-reducing ends. infinitabiotech.comugr.es
Primary Substrate Starch (Amylose and Amylopectin) jst.go.jpDextrins, Maltose (B56501), Oligosaccharides infinitabiotech.com
Primary Product Shorter oligosaccharides (dextrins), maltose. biolaxienzymes.comnih.govThis compound infinitabiotech.cominfinitabiotech.com
Industrial Process Stage Liquefaction vogelbusch-biocommodities.comnih.govSaccharification vogelbusch-biocommodities.cominfinitabiotech.com
Common Microbial Source Bacillus species nih.govAspergillus species atamanchemicals.comnih.gov

Glucose syrups, also known as corn syrups when corn is the feedstock, are concentrated aqueous solutions of glucose, maltose, and other oligosaccharides. wikipedia.org The production process begins with a starch slurry from sources like corn, wheat, rice, or cassava. ijcmas.comvogelbusch-biocommodities.com

The process generally involves the following steps:

Gelatinization: The starch slurry is heated to break down the intermolecular bonds of starch molecules, allowing them to hydrate (B1144303) and swell. This process, known as gelatinization, makes the starch susceptible to enzymatic attack. atamanchemicals.comwikipedia.org

Liquefaction: A thermostable alpha-amylase is added to the gelatinized starch. The enzyme rapidly hydrolyzes the large starch molecules into smaller dextrins, reducing the viscosity of the mixture. vogelbusch-biocommodities.comatamanchemicals.com

Saccharification: After cooling the liquefied mixture, glucoamylase is introduced. This enzyme hydrolyzes the dextrins into glucose. vogelbusch-biocommodities.com The reaction is allowed to proceed for 30 to 60 hours to achieve the desired Dextrose Equivalent (DE), which is a measure of the total amount of reducing sugars present, calculated as dextrose on a dry weight basis. vogelbusch-biocommodities.com By carefully controlling the process, glucose syrups with a DE of 95 or higher can be produced, consisting almost entirely of this compound. vogelbusch-biocommodities.comnguyenstarch.com

These glucose syrups are vital feedstocks for numerous fermentation industries, serving as the primary carbon source for the production of biofuels, organic acids, and amino acids. vogelbusch-biocommodities.comnguyenstarch.com

Table 2: Illustrative Composition of Glucose Syrups by Dextrose Equivalent (DE)

Component42 DE Syrup (Confectioner's)63 DE Syrup95 DE Syrup (High Conversion)
Glucose ~19% wikipedia.org~37%>95% nguyenstarch.com
Maltose ~14% wikipedia.org~31%<3%
Maltotriose ~11% wikipedia.org~12%<1%
Higher Oligosaccharides ~56% wikipedia.org~20%<1%
Primary Production Enzyme(s) Acid or α-amylase wikipedia.orgα-amylase and glucoamylaseα-amylase and glucoamylase nguyenstarch.com

Note: Compositions are typical and can vary based on the manufacturing process and starch source.

Role of Microbial Alpha-Amylases and Glucoamylases in Starch Hydrolysis

Biocatalytic Production of Specific this compound Derivatives and Related Compounds

Beyond its direct use in fermentation, this compound and its immediate precursors serve as building blocks for the biocatalytic synthesis of specialized, high-value derivatives. Biotransformation, the use of biological systems like purified enzymes to perform chemical modifications, offers high selectivity and efficiency under mild conditions. wikipedia.org

One key strategy involves the use of phosphorylases or glycosidases in a reverse or transglycosylation reaction. For example, sucrose (B13894) phosphorylase can catalyze the regioselective transfer of a glucosyl group from sucrose to an acceptor molecule like glycerol (B35011). This process yields 2-O-α-D-glucopyranosyl-sn-glycerol (glucosylglycerol) , a valuable osmolyte and moisturizing agent for the cosmetics industry, and fructose (B13574) as a co-product. ftb.com.hrresearchgate.net This biocatalytic route achieves high product concentrations (up to 250 g/L) and stereochemical purity. ftb.com.hr

Similarly, alpha-glucosidase , an enzyme that typically hydrolyzes alpha-glucosidic linkages, can be used for transglycosylation. An alpha-glucosidase from Oryza sativa has been used to synthesize 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G) . nih.gov This derivative of Vitamin C is more stable against oxidation and is used in cosmetics and food products. The enzyme transfers a glucose moiety from a donor like maltose to L-ascorbic acid. nih.gov

Another class of enzymes, cellodextrin phosphorylases , can utilize alpha-glucose-1-phosphate (G1P) as a donor to glycosylate various acceptors, producing novel glycolipids and other glycosides. google.com The G1P itself can be produced enzymatically from inexpensive substrates like sucrose or starch materials. researchgate.net

Table 3: Examples of Biocatalytically Produced this compound Derivatives

Product DerivativeEnzyme UsedDonor SubstrateAcceptor SubstrateKey Application
Glucosylglycerol Sucrose Phosphorylase ftb.com.hrresearchgate.netSucroseGlycerolCosmetics (moisturizer) researchgate.net
2-O-α-D-Glucopyranosyl-L-ascorbic acid Alpha-Glucosidase nih.govMaltoseL-Ascorbic AcidCosmetics, Food Additive nih.gov
Alkylcellobiosides Cellodextrin Phosphorylase google.comThis compound-1-phosphateAlkyl β-glucosideSpecialty Chemicals google.com
Indigo Dioxygenase enzyme system in recombinant E. coli wiley-vch.deGlucose(Tryptophan pathway intermediate)Dye wiley-vch.de

Enzyme Production and Engineering for Glucose-Related Biotransformations (e.g., Fungal Glucose Oxidase Production)

The economic viability of the aforementioned biotransformations depends heavily on the efficient and cost-effective production of the necessary enzymes. Microorganisms, particularly fungi and bacteria, are the primary sources for industrial enzymes due to their rapid growth, high productivity, and amenability to genetic modification. frontiersin.orgresearchgate.net

A prominent example is Glucose Oxidase (GOx) , a fungal enzyme with significant industrial applications. frontiersin.org GOx catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide. nih.gov It is produced primarily by fungi such as Aspergillus niger and Penicillium species. frontiersin.orgnih.gov

The production of fungal glucose oxidase has been significantly enhanced through protein and process engineering. Key strategies include:

Strain Improvement: Traditional methods involve mutation and selection of hyper-producing fungal strains.

Genetic Engineering: Modern techniques focus on the heterologous expression of the glucose oxidase gene (god) in host organisms. For instance, transforming Aspergillus niger with multiple copies of its own god gene, placed under the control of a strong promoter, has been shown to increase extracellular enzyme production by up to four times. nih.gov

Secretion Signal Engineering: The efficiency of enzyme secretion can be improved by fusing the gene with a signal peptide from a highly secreted protein, such as the alpha-amylase signal peptide from Aspergillus oryzae. nih.gov

Fermentation Optimization: Enzyme yield is highly dependent on cultivation conditions. Optimizing factors such as medium composition (e.g., addition of yeast extract), pH, temperature, and dissolved oxygen in bioreactors can increase volumetric and specific enzyme activities by more than tenfold compared to standard shake-flask cultures. nih.govmdpi.com

Table 4: Microbial Sources and Engineering Strategies for Fungal Glucose Oxidase (GOx)

AspectDescription
Primary Microbial Sources Aspergillus niger, Penicillium species (e.g., P. amagasakiense, P. variabile) frontiersin.orgmdpi.comresearchgate.net
Reaction Catalyzed β-D-Glucose + O₂ → D-Glucono-δ-lactone + H₂O₂ nih.gov
Genetic Engineering Strategies - Overexpression of the native GOx gene. - Use of strong, constitutive promoters (e.g., gpdA promoter). nih.gov - Heterologous expression in hosts like Pichia pastoris. nih.gov
Protein Engineering Strategies - Fusion with efficient secretion signals (e.g., α-amylase signal peptide). nih.gov - Immobilization to improve stability and reusability. frontiersin.org
Process Engineering Strategies - Optimization of fermentation medium (carbon/nitrogen sources). - Control of pH, temperature, and dissolved oxygen in bioreactors. nih.govmdpi.com

Q & A

Basic Research Questions

Q. How can the structural conformation of alpha-D-glucose be experimentally determined?

  • Methodological Answer : The 3D conformation of this compound can be analyzed using X-ray crystallography to resolve its cyclic pyranose structure, focusing on the orientation of the hydroxyl group at the anomeric carbon (C1) . For dynamic studies, solid-state NMR spectroscopy (e.g., ¹⁷O NMR) provides insights into hydrogen bonding and ring puckering by detecting isotopic labeling and sensitivity-enhanced spectra . Computational tools like DFT calculations can model radiation-induced radical formations and hyperfine coupling tensors to validate experimental data .

Q. What experimental approaches distinguish this compound from beta-D-glucose in aqueous solutions?

  • Methodological Answer : Polarimetry measures optical rotation differences (α anomer: +112° → +52.7°; β anomer: +18.7° → equilibrium). Enzyme-coupled assays (e.g., using aldose 1-epimerase, EC 5.1.3.3) quantify interconversion kinetics via spectrophotometric monitoring of NADH oxidation/reduction . ¹H NMR identifies anomeric proton signals (α: δ ~5.2 ppm; β: δ ~4.6 ppm) in D₂O solutions .

Q. How is this compound quantified in biological samples?

  • Methodological Answer : Enzymatic colorimetric assays (e.g., glucose oxidase-peroxidase) with calibration curves (R² ≥ 0.99) are standard. For complex matrices, HPLC with refractive index detection or LC-MS/MS (using transitions like m/z 180→163) improves specificity. Validate results against literature values (e.g., plasma glucose: 70–110 mg/dL) and report uncertainties (e.g., ±5% CV) .

Advanced Research Questions

Q. How do conformational polymorphisms of this compound influence its crystalline packing?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that this compound adopts a chair conformation (⁴C₁) with axial C1-OH, stabilized by O–H···O hydrogen bonds (2.7–3.1 Å). DFT-based lattice energy calculations explain monomorphism despite low rotational barriers of hydroxyl groups, highlighting entropy-enthalpy compensation in crystal nucleation .

Q. What molecular interactions govern this compound binding to transport proteins like GLUT1?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) show free binding energies of -15.39 kcal/mol for GLUT1, with hydrogen bonds at residues Trp388, Gln282, and Asn411. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd ~1.7 mM) and entropy-driven mechanisms. Compare with beta-D-glucose (ΔG = -15.29 kcal/mol) to assess stereospecificity .

Q. How does this compound regulate hepatic glycogen metabolism?

  • Methodological Answer : Kinetic assays with glycogen phosphorylase b (GPb) show competitive inhibition (Ki = 1.7 mM) at the catalytic site. Cryo-EM structures (2.3 Å resolution) reveal that this compound stabilizes the T-state conformation, displacing phosphate cofactors. Validate using ¹³C-labeled glucose tracers in hepatocyte cultures to track metabolic flux .

Q. What advanced techniques resolve the insulinotropic mechanism of this compound derivatives?

  • Methodological Answer : Metabolic flux analysis in pancreatic islets using α-D-glucose pentaacetate (¹³C-labeled) reveals atypical glycolysis (e.g., resistance to D-mannoheptulose). Seahorse extracellular flux assays measure OCR/ECAR ratios, showing dissociation between O₂ consumption and insulin secretion. Contrast with unesterified glucose via LC-MS metabolomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.